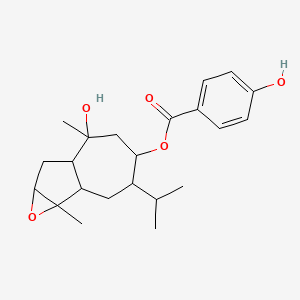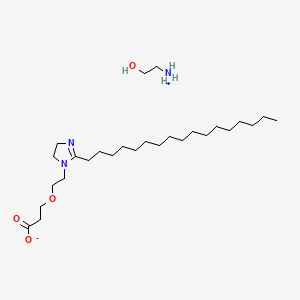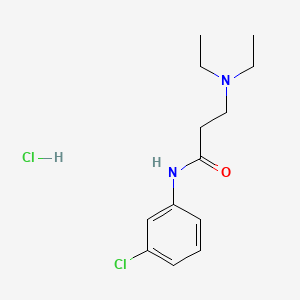
Propionanilide, 3'-chloro-3-diethylamino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a propionanilide backbone with a chloro and diethylamino substitution, making it a versatile compound in both synthetic and applied chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride typically involves the reaction of 3-chloropropionyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the diethylamine attacks the carbonyl carbon of the 3-chloropropionyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is usually purified through recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesics and anesthetics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride involves its interaction with specific molecular targets. It primarily acts by binding to enzymes or receptors, altering their activity. The diethylamino group enhances its ability to penetrate biological membranes, making it effective in various biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3’-diethylamino-propionanilide
- 2,2-Dimethyl-3’-trifluoromethyl-propionanilide
- 2,2-Dimethyl-4’-dimethylamino-propionanilide
Uniqueness
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride stands out due to its unique combination of chloro and diethylamino groups, which confer distinct chemical and biological properties. This makes it more versatile compared to its analogs, particularly in its ability to undergo a wide range of chemical reactions and its effectiveness in biological applications .
Propiedades
Número CAS |
109507-07-5 |
|---|---|
Fórmula molecular |
C13H20Cl2N2O |
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-3-16(4-2)9-8-13(17)15-12-7-5-6-11(14)10-12;/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17);1H |
Clave InChI |
FGNAURJGNCMJNF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)NC1=CC(=CC=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


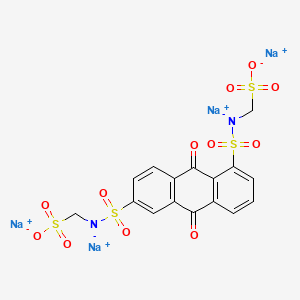
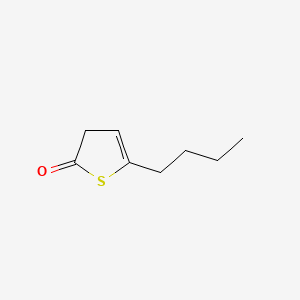
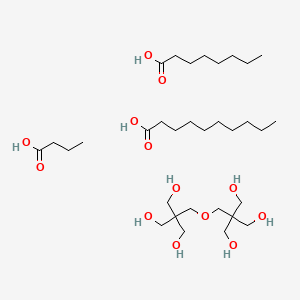
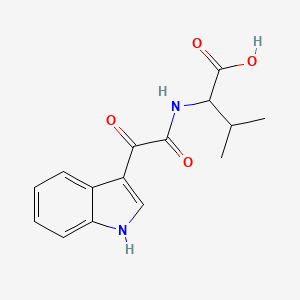


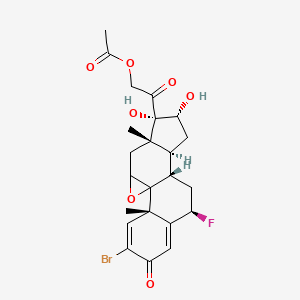
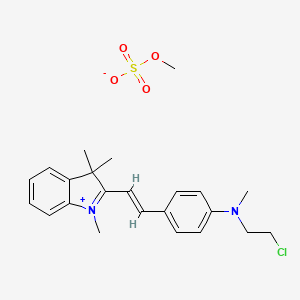
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)

